molecular formula C11H14N2O4S B11773173 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Katalognummer: B11773173
Molekulargewicht: 270.31 g/mol
InChI-Schlüssel: MQOSNFGEWLHKSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H14N2O4S and a molecular weight of 270.31 g/mol . This compound is part of the pyrimidine family, known for its diverse applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with a sulfonyl chloride derivative, followed by cyclization with a pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxamide

Comparison: Compared to similar compounds, 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups and structural configuration.

Eigenschaften

Molekularformel

C11H14N2O4S

Molekulargewicht

270.31 g/mol

IUPAC-Name

4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O4S/c1-18(16,17)11-12-6-8(10(14)15)9(13-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,14,15)

InChI-Schlüssel

MQOSNFGEWLHKSM-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C2CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.